(S)-Azetidine-2-carboxamide hydrochloride

Catalog No.
S14533036
CAS No.
M.F
C4H9ClN2O
M. Wt
136.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Azetidine-2-carboxamide hydrochloride

Product Name

(S)-Azetidine-2-carboxamide hydrochloride

IUPAC Name

(2S)-azetidine-2-carboxamide;hydrochloride

Molecular Formula

C4H9ClN2O

Molecular Weight

136.58 g/mol

InChI

InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-2-6-3;/h3,6H,1-2H2,(H2,5,7);1H/t3-;/m0./s1

InChI Key

HMZQWWPOZADCDJ-DFWYDOINSA-N

Canonical SMILES

C1CNC1C(=O)N.Cl

Isomeric SMILES

C1CN[C@@H]1C(=O)N.Cl

(S)-Azetidine-2-carboxamide hydrochloride is a chemical compound characterized by its unique four-membered ring structure containing nitrogen, making it a member of the azetidine family. Its molecular formula is C4H8ClNO2C_4H_8ClNO_2, and it is recognized for its role as a non-protein amino acid homologue of proline. This compound features a carboxamide functional group, which contributes to its solubility and potential biological activity. The compound is typically derived from (S)-azetidine-2-carboxylic acid, a naturally occurring amino acid found in various plants, including members of the Asparagaceae family and the Fabaceae family .

Typical of carboxamides and azetidines:

  • Hydrolysis: The carboxamide group can be hydrolyzed to yield (S)-azetidine-2-carboxylic acid.
  • Nucleophilic Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cyclization Reactions: Under certain conditions, (S)-azetidine-2-carboxamide hydrochloride can participate in cyclization reactions to form larger cyclic compounds.

These reactions highlight the compound's versatility as a building block in organic synthesis.

(S)-Azetidine-2-carboxamide hydrochloride exhibits significant biological activity due to its structural similarity to proline. It has been shown to be misincorporated into proteins in place of proline, leading to various toxicological effects. These effects include:

  • Growth Inhibition: It can deter the growth of competing vegetation by altering protein synthesis.
  • Toxicity: Misincorporation into proteins can result in teratogenic disorders in various animal models, affecting collagen and keratin structures and potentially leading to malformations .
  • Neurotransmission: Some studies suggest that derivatives of azetidine-2-carboxylic acid may influence neurotransmitter pathways due to their structural properties .

The synthesis of (S)-azetidine-2-carboxamide hydrochloride typically involves several steps:

  • Starting Material: The synthesis often begins with (S)-azetidine-2-carboxylic acid.
  • Formation of Carboxamide: The carboxylic acid group is converted into a carboxamide through reaction with ammonia or an amine under acidic conditions.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form for improved stability and solubility by treatment with hydrochloric acid.

Alternative methods may involve the use of coupling agents or protecting groups to enhance yield and selectivity during synthesis .

(S)-Azetidine-2-carboxamide hydrochloride has several applications across various fields:

  • Pharmaceuticals: It serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or acting as enzyme inhibitors.
  • Biochemistry Research: The compound is utilized in studies involving protein synthesis and the effects of non-proteinogenic amino acids on biological systems.
  • Agricultural Chemistry: Its ability to inhibit plant growth makes it a candidate for developing herbicides targeting specific plant species .

Research on (S)-azetidine-2-carboxamide hydrochloride has focused on its interactions with biological macromolecules, particularly proteins:

  • Protein Misincorporation: Studies have shown that (S)-azetidine-2-carboxamide can be incorporated into proteins instead of proline, leading to altered protein function and structure.
  • Enzyme Interaction: Investigations into how this compound interacts with aminoacyl-tRNA synthetases have revealed that it mimics proline but is rejected during post-transfer editing processes, indicating potential toxic effects when misincorporated .
  • Neurotransmitter Effects: Interaction studies suggest that derivatives may influence neurotransmitter systems, highlighting their potential role in neurological research .

(S)-Azetidine-2-carboxamide hydrochloride shares structural similarities with several other compounds, which can be compared based on their properties and biological activities:

Compound NameSimilarityNotable Features
(R)-Azetidine-2-carboxylic acid1.00Enantiomeric form; similar reactivity
(R)-Azetidine-2-carboxylic acid hydrochloride0.97Hydrochloride salt; used similarly in pharmaceutical applications
6-Methylpiperidine-2-carboxylic acid0.89Different ring structure; potential for varied biological activity
(S)-Piperidine-2-carboxylic acid hydrochloride0.87Related piperidine structure; distinct applications
4-Oxo-2-azetidinecarboxylic acid0.85Contains an oxo group; differing reactivity profiles

These comparisons illustrate the unique aspects of (S)-azetidine-2-carboxamide hydrochloride while highlighting its potential applications in medicinal chemistry and biochemistry research .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

136.0403406 g/mol

Monoisotopic Mass

136.0403406 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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